4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol
Overview
Description
4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, or 4-DEBN, is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol, and its unique structure allows it to be used in a variety of contexts, such as in the synthesis of dyes, as a reagent in organic syntheses, and as a fluorescent probe in biological studies. In
Scientific Research Applications
Synthesis and Photo-Physical Characteristics
- Novel derivatives, including 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, have been synthesized and studied for their photo-physical properties. These compounds exhibit unique absorption-emission properties due to excited state intra-molecular proton transfer, showing dual emission characteristics and thermal stability up to 200°C (Padalkar et al., 2011).
Antimicrobial Activity
- Derivatives of 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol have been synthesized and demonstrated significant in vitro antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Padalkar et al., 2016).
Complex Formation and Characterization
- These compounds have been used to form metal complexes, which were characterized and found to possess enhanced antimicrobial activities. Their thermal properties and electrochemical behavior were also studied (Padalkar et al., 2011).
Fluorescent Sensors
- Certain derivatives have been developed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. They exhibit significant absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive and selective analytical tools (Suman et al., 2019).
DNA Topoisomerase Inhibition
- Some benzimidazole derivatives, including variants of 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, have been found to inhibit mammalian type I DNA topoisomerases, which could have implications in cancer research and therapy (Alpan et al., 2007).
Solvent Effects on Complexation
- The effects of different solvents on the complexation behavior of these compounds have been investigated, revealing insights into their chemical properties and potential applications in various solvent environments (Tavman, 2006).
properties
IUPAC Name |
4-[[1-[2-(diethylamino)ethyl]-5-nitrobenzimidazol-2-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-22(4-2)11-12-23-19-10-7-16(24(26)27)14-18(19)21-20(23)13-15-5-8-17(25)9-6-15/h5-10,14,25H,3-4,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGAOHXZYKBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341972 | |
Record name | 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol | |
CAS RN |
94758-81-3 | |
Record name | 4'-Hydroxylnitazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094758813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYLNITAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW434WNL25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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